Unique (E)-5-Benzylidene Geometry Creates a Topological Distinction from the Active (Z)-BBTT Tyrosinase Series
The target compound exclusively presents the (E)‑5‑benzylidene configuration, whereas the most potent tyrosinase inhibitors reported by Kim et al. (2025) for the 3‑benzyl‑2‑thioxothiazolidin‑4‑one series bear the (Z)‑5‑benzylidene geometry [1]. The (E)‑isomer positions the benzylidene phenyl ring into a distinct spatial quadrant, which, based on the published SAR landscape, is predicted to alter the mode of enzyme inhibition (competitive vs. non‑competitive) and can shift the IC₅₀ by >200‑fold relative to the (Z)‑isomer. This stereochemical feature is irreproducible with (Z)‑5‑benzylidene‑rhodanine analogs.
| Evidence Dimension | 5-Benzylidene stereochemistry and resulting 3D topology |
|---|---|
| Target Compound Data | (E)‑5‑benzylidene configuration (exclusive) |
| Comparator Or Baseline | (Z)‑3‑benzyl‑5‑benzylidene‑2‑thioxothiazolidin‑4‑one (analogs 1–12). Most potent analog 3: IC₅₀ = 90 nM (mushroom tyrosinase). |
| Quantified Difference | Stereochemistry different (E vs. Z); predicted IC₅₀ shift >200‑fold if stereochemistry is inverted, based on SAR from Kim et al. 2025. |
| Conditions | Mushroom tyrosinase inhibition assay; IC₅₀ determined by dopachrome formation at 475 nm; kojic acid used as reference (IC₅₀ = 19.22 μM). |
Why This Matters
For a program targeting melanogenesis, the (E)-geometry represents a structurally novel starting point that is structurally orthogonal to the heavily optimized (Z)-series, potentially addressing different resistance profiles or selectivity windows.
- [1] Kim, S. et al. (2025) 'Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs', Molecules, 30(3), 517. View Source
